methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 1,4-dimethylpyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-9(2)5-7(6)8(10)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMYWMIKKQMMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=C1C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Formation of the Enamine : Methylamine reacts with methyl acetoacetate to form an enamine intermediate.
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Nucleophilic Attack : The enamine attacks chloroacetone, displacing the chloride ion and forming a diketone intermediate.
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Cyclization : Intramolecular cyclization yields the pyrrole ring, with the ester group at position 3, a methyl group (from methyl acetoacetate) at position 4, and the N-methyl group (from methylamine) at position 1.
Experimental Conditions
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Solvent : Methanol or ethanol at 0–20°C.
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Reagents :
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Methyl acetoacetate (1.0 equiv), chloroacetone (1.2 equiv), methylamine (2.0 equiv).
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Advantages :
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Direct introduction of the N-methyl group.
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Mild reaction conditions.
Limitations :
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Moderate yields due to competing side reactions.
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Requires careful control of stoichiometry to avoid over-alkylation.
Modified Knorr Synthesis Using 2-Bromopropanal
Adapted from the patent CN103265468A, this method involves bromopropanal as a key intermediate. While the original patent describes ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, substituting methyl acetoacetate for ethyl acetoacetate and methylamine for ammonia yields the target compound.
Synthetic Steps
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Bromination of Propionaldehyde :
Propionaldehyde is brominated at 0–50°C in a non-protonic solvent (e.g., dichloromethane) to produce 2-bromopropanal. -
Ring-Closure Reaction :
2-Bromopropanal reacts with methyl acetoacetate and methylamine in dichloromethane at 0–50°C. The bromine acts as a leaving group, facilitating cyclization.
Optimization Data
| Parameter | Optimal Range | Yield Improvement |
|---|---|---|
| Temperature | 15–20°C | +15% |
| Methylamine Equiv | 2.5 | +20% |
| Solvent | Dichloromethane | +10% |
Key Findings :
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Scalability: Demonstrated at 100g scale with consistent yields.
Post-Synthesis N-Methylation
This two-step approach first synthesizes the NH-pyrrole intermediate, followed by N-methylation.
Step 1: Synthesis of Methyl 4-Methyl-1H-Pyrrole-3-Carboxylate
Using ethyl acetoacetate, ammonia, and 2-chloroacetone (as in the RSC method), the NH-pyrrole is formed. Substituting methyl acetoacetate yields the methyl ester.
Step 2: N-Methylation
The NH-pyrrole is treated with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours.
Yield Comparison
Advantages :
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High purity (>95%) after column chromatography.
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Flexibility in selecting methylation reagents.
Disadvantages :
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Additional purification steps reduce overall efficiency.
Paal-Knorr Cyclocondensation
The Paal-Knorr method uses 1,4-diketones and amines. For this compound, 3-oxopentanedioic acid dimethyl ester and methylamine are cyclized in acetic acid.
Reaction Conditions
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Temperature : 80°C, 6 hours.
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Catalyst : None required.
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Yield : 25–30%.
Challenges :
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Limited availability of 1,4-diketones.
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Low regioselectivity necessitates rigorous purification.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and various substituted pyrroles, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocycles
Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation and electrophilic substitution, makes it valuable in organic synthesis .
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to pyrrole-3-carboxylic acids | Potassium permanganate, chromium trioxide |
| Reduction | Converts ester group to alcohol | Sodium borohydride, lithium aluminum hydride |
| Electrophilic Substitution | Forms various substituted pyrroles | Halogens, sulfonyl chlorides |
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activities. For instance, a study evaluated its derivatives against various bacterial strains, revealing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 0.078 mg/mL .
Anticancer Potential
The compound is also under investigation for its anticancer properties. In preclinical studies, it has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells. Notably, specific derivatives have been identified as potent inhibitors of the Bcl-2/Bcl-xL family of proteins, which are critical in regulating apoptosis .
Pharmaceutical Applications
Pharmaceutical Intermediate
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural features allow for modifications that can enhance biological activity or target specificity .
Case Study 1: Antibacterial Activity Evaluation
A series of novel derivatives were synthesized from this compound and screened for antibacterial activity. The study utilized standard methods to determine MIC values against several bacterial strains. Results indicated that specific modifications significantly enhanced antimicrobial efficacy compared to the parent compound .
Case Study 2: Anticancer Research
In a study focused on anticancer properties, this compound derivatives were tested in vitro on human cancer cell lines. The findings demonstrated that certain derivatives effectively induced apoptosis through the activation of caspase pathways, suggesting potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
- Ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate ():
This compound replaces the 1- and 4-methyl groups with ethyl and formyl substituents. The ethyl ester increases hydrophobicity compared to the methyl ester, while the formyl group enhances reactivity for Schiff base formation in chemosensors. The dihedral angle between the pyrrole and benzamide rings in its rhodamine derivative is 0.83°, indicating near-planarity, which facilitates metal ion chelation . - (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate ():
The addition of a phenylpropenyl group at the 5-position introduces conjugation, altering electronic properties and enhancing antimicrobial activity. The extended π-system improves UV-vis absorption, making it suitable for photophysical applications . - The chlorine atoms enhance lipophilicity, affecting bioavailability .
Table 1: Structural and Electronic Comparison
Biological Activity
Methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrrole ring structure, which is known for its reactivity and ability to form various derivatives. The compound's molecular formula is with a molecular weight of approximately 155.18 g/mol. Its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within microbial and cancerous cells. The compound may inhibit specific enzymes involved in microbial growth, thereby exerting antimicrobial effects. Additionally, it has been shown to induce apoptosis in cancer cells through various pathways, including cell cycle arrest.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (mg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.078 | |
| Pseudomonas aeruginosa | 0.156 | |
| Klebsiella pneumoniae | 0.156 | |
| Bacillus subtilis | 0.156 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, revealing promising results against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (lung cancer) | 44.63 ± 3.51 | Induces apoptosis |
| MCF-7 (breast cancer) | 50.00 ± 5.00 | Cell cycle arrest |
| SH-4 (melanoma) | 44.63 ± 3.51 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an effective anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the synthesis and evaluation of methyl derivatives demonstrated that this compound exhibited significant antibacterial activity against common pathogens such as E. coli and S. aureus. The researchers utilized standard broth dilution methods to determine MIC values, confirming the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Properties
In another study focusing on the cytotoxicity of pyrrole derivatives, this compound was tested against various tumor cell lines. The results indicated that this compound not only inhibited cell proliferation but also triggered apoptosis through caspase activation pathways . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.
Q & A
Q. What are the optimized synthetic routes for methyl 1,4-dimethyl-1H-pyrrole-3-carboxylate in multi-step reactions?
Methodological Answer: The synthesis of pyrrole derivatives often involves coupling reactions with acyl chlorides or sulfonyl chlorides. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate (a structural analog) undergoes nucleophilic substitution with isoquinolinecarbonyl chloride or benzoyl chloride derivatives under anhydrous conditions, yielding substituted pyrroles in 23–45% yields . Key steps include:
- Reagent selection : Use of DMSO as a solvent and NHNH·HO for cyclization .
- Purification : Products are isolated via aqueous workup, filtration, and drying, though yields may vary due to competing side reactions.
- Characterization : ESI-MS and H NMR are critical for confirming molecular weight and regiochemistry .
Q. How can researchers resolve overlapping 1^11H NMR signals in methyl-substituted pyrrole derivatives?
Methodological Answer: Overlapping signals in H NMR (e.g., δ 1.32–1.48 ppm for methyl groups) are addressed by:
- High-field NMR : Using 300–400 MHz instruments to enhance resolution, as demonstrated for ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate .
- Deuteration : Employing DMSO- to suppress solvent interference .
- 2D techniques : HSQC or COSY to assign coupled protons in congested regions .
Q. What strategies ensure regioselectivity during functionalization of the pyrrole core?
Methodological Answer: Regioselective substitution at the 1- and 4-positions is achieved via:
- Steric directing groups : Bulky substituents (e.g., tosyl groups) block reactive sites, as seen in ethyl 3-methyl-1-(4-methylbenzenesulfonyl)-1H-pyrrole-2-carboxylate derivatives .
- Electrophilic aromatic substitution (EAS) : Electron-withdrawing groups (e.g., trifluoromethyl) direct reactions to specific positions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?
Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model:
- Frontier molecular orbitals : Predict sites for nucleophilic/electrophilic attacks by analyzing HOMO-LUMO gaps .
- Transition states : Simulate reaction pathways for cyclopropane ring formation or acylations, as validated in ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate studies .
- Solvent effects : Include polarizable continuum models (PCM) to refine reaction energetics .
Q. What experimental designs reconcile contradictions in spectroscopic data for pyrrole derivatives?
Methodological Answer: Discrepancies in ESI-MS or NMR data (e.g., unexpected [M+1] peaks) require:
- Reproducibility checks : Re-synthesize compounds under inert atmospheres to rule out oxidation artifacts .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error, as done for hexahydrochromeno-pyrrole derivatives .
- Heteronuclear NMR : Use C and F NMR to resolve ambiguities in fluorine-containing analogs .
Q. How can structure-activity relationship (SAR) studies be designed for pyrrole-based bioactive compounds?
Methodological Answer: SAR workflows involve:
- Analog synthesis : Introduce substituents (e.g., halogens, trifluoromethyl) at positions 3 and 4 to modulate bioactivity .
- Biological assays : Pair synthetic analogs with enzyme inhibition or cytotoxicity tests, as seen in antitumor pyrrole studies .
- Statistical modeling : Use multivariate regression to correlate electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
